1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
CAS No.: 2309605-10-3
Cat. No.: VC6301776
Molecular Formula: C15H16F2N2OS
Molecular Weight: 310.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309605-10-3 |
|---|---|
| Molecular Formula | C15H16F2N2OS |
| Molecular Weight | 310.36 |
| IUPAC Name | 1-(2,6-difluorophenyl)-3-(2-methyl-2-thiophen-3-ylpropyl)urea |
| Standard InChI | InChI=1S/C15H16F2N2OS/c1-15(2,10-6-7-21-8-10)9-18-14(20)19-13-11(16)4-3-5-12(13)17/h3-8H,9H2,1-2H3,(H2,18,19,20) |
| Standard InChI Key | VJGCEIIARWAFBB-UHFFFAOYSA-N |
| SMILES | CC(C)(CNC(=O)NC1=C(C=CC=C1F)F)C2=CSC=C2 |
Introduction
Chemical Identity and Structural Features
1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is identified by the CAS registry number 2309605-10-3 . Its IUPAC name systematically describes the substitution pattern: a 2,6-difluorophenyl group attached to the urea nitrogen, while the opposing nitrogen connects to a 2-methyl-2-(thiophen-3-yl)propyl chain. The molecular structure integrates two fluorine atoms ortho to the urea linkage on the benzene ring and a thiophene heterocycle within the alkyl substituent, creating a hybrid aromatic-heterocyclic framework.
Molecular Geometry and Stereoelectronic Properties
The compound’s geometry is influenced by the steric bulk of the 2-methyl-2-(thiophen-3-yl)propyl group, which imposes conformational restrictions on the urea backbone. Quantum mechanical calculations of similar diaryl ureas suggest that the planar urea group () facilitates hydrogen bonding, while the thiophene ring contributes π-π stacking interactions. The fluorine atoms enhance electronegativity, potentially affecting solubility and binding affinity in biological systems .
Table 1: Key Chemical Identifiers of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea
Synthesis and Chemical Characterization
Synthetic Routes and Optimization
The synthesis of 1-(2,6-Difluorophenyl)-3-(2-methyl-2-(thiophen-3-yl)propyl)urea likely follows established urea formation protocols, such as the reaction of 2,6-difluoroaniline with a suitably functionalized isocyanate or carbamoyl chloride. A plausible route involves:
-
Preparation of 2-methyl-2-(thiophen-3-yl)propan-1-amine via nucleophilic substitution or reductive amination.
-
Reaction with 2,6-difluorophenyl isocyanate under inert conditions to form the urea linkage.
Recent advances in urea synthesis, such as the use of FeO-based magnetic catalysts functionalized with urea-thiazole sulfonic acid chloride , suggest opportunities for optimizing yield and purity. These catalysts enhance reaction efficiency through acid-mediated activation of carbonyl groups, as demonstrated in the synthesis of quinoline-4-carboxylic acids .
Spectroscopic Characterization
While experimental spectral data for this specific compound are not publicly available, analogous urea derivatives provide reference benchmarks. For example:
-
FT-IR: Urea carbonyl stretches typically appear near 1720 cm, while N-H vibrations occur between 2700–3700 cm .
-
NMR: NMR of related ureas shows urea NH protons downfield at δ 10.34 ppm, with thiophene protons resonating near δ 7.3 ppm .
Table 2: Hypothetical Spectroscopic Signatures Based on Structural Analogs
| Target | Proposed Mechanism | Supporting Evidence |
|---|---|---|
| Tyrosine Kinases | Competitive ATP binding inhibition | Similarity to sorafenib |
| Urease | Blockage of nickel-containing active site | Thiourea analog studies |
| Inflammatory Cytokines | Modulation of NF-κB signaling | Diarylamide derivatives |
Physicochemical Properties and Stability
Experimental data on solubility, melting point, and stability remain unreported. Predictive models suggest:
-
LogP: ~3.2 (moderate lipophilicity due to fluorine and thiophene).
-
Aqueous Solubility: Likely low, necessitating formulation with co-solvents or surfactants.
-
Stability: Urea bonds are generally stable under physiological pH but may hydrolyze under strongly acidic or basic conditions.
Future Research Directions
-
Synthetic Optimization: Explore FeO-SiO nanocomposite catalysts to improve reaction efficiency .
-
In Vitro Screening: Evaluate antiproliferative activity against NCI-60 cancer cell lines.
-
ADMET Profiling: Assess absorption, distribution, and toxicity using in silico models.
-
Crystallographic Studies: Resolve X-ray structures to guide structure-activity relationship (SAR) analyses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume